molecular formula C13H11FN4O B3140035 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477865-08-0

7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3140035
CAS No.: 477865-08-0
M. Wt: 258.25 g/mol
InChI Key: XJQALWLMESTHMC-UHFFFAOYSA-N
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Description

7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic small molecule based on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a privileged structure in medicinal chemistry . The TP core is isoelectronic with purine, allowing it to function as a bioisostere in molecular design, potentially enabling interaction with various enzyme active sites, such as those in kinases . The specific substitution at the 7-position with a 1-(2-fluorophenoxy)ethyl group suggests this compound may be of significant interest in several research areas. Derivatives with similar substituents have been investigated as modulators of central nervous system targets, including as positive allosteric modulators of GABA A receptors, indicating potential in neuroscientific research . Furthermore, the structural features align with compounds developed as inhibitors of protein-protein interactions, such as those targeting the influenza virus RNA-dependent RNA polymerase (RdRP) by disrupting the PA-PB1 subunit interface . The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has also been successfully utilized in the development of multi-kinase inhibitors, showing potent activity against targets like EGFR, VEGFR2, and CDK2, which are critical in oncology research . Researchers may find this compound valuable for probing these and other biological pathways. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-9(19-12-5-3-2-4-10(12)14)11-6-7-15-13-16-8-17-18(11)13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQALWLMESTHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186690
Record name 7-[1-(2-Fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477865-08-0
Record name 7-[1-(2-Fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477865-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[1-(2-Fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This method involves the reaction of appropriate starting materials under controlled microwave irradiation, which significantly reduces reaction time and improves yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach for large-scale production. This method minimizes the use of hazardous reagents and solvents, making it an environmentally friendly option for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituents at the 5- and 7-positions. Below is a comparative analysis:

Table 1: Key Structural Analogs and Properties
Compound Name Substituent (7-position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Target Compound 1-(2-Fluorophenoxy)ethyl C₁₃H₁₂FN₅O 273.27 N/A Under investigation
7-(2-Fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine (9a) 2-Fluorophenyl C₁₁H₇FN₄O 242.20 211–212 Synthetic intermediate
7-(3-Trifluoromethylphenoxy)ethyl analog (CAS: 477865-02-4) 1-(3-Trifluoromethylphenoxy)ethyl C₁₄H₁₁F₃N₄O 308.26 N/A Discontinued (Biosynth)
7-Chloro-5-phenyl derivative (4) Chlorine C₁₁H₇ClN₄ 230.65 146–148 Precursor for further substitutions
H11 (Indole derivative) 1-Methyl-1H-indol-3-yl C₂₁H₁₇BrN₆ 433.31 159–160 Antiproliferative activity (IC₅₀: ~10 µM)
7-(4-Methoxyphenyl) derivative (6a) 4-Methoxyphenyl C₁₄H₁₂N₄O 244.27 N/A Anticonvulsant candidate
Key Observations :
  • Fluorine Impact: The 2-fluorophenoxy group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 7-phenoxy derivatives) .
  • Chlorine vs. Alkoxy: Chlorinated derivatives (e.g., compound 4) serve as versatile intermediates, while alkoxy/phenoxy substitutions (e.g., 6a) improve bioavailability for CNS-targeting drugs .
  • Bulkier Substituents : Indole-containing analogs (e.g., H11) exhibit significant antiproliferative activity, suggesting that bulky aromatic groups enhance interaction with biological targets like tubulin .
Antiproliferative Activity :
  • The indole derivative H11 inhibits human gastric cancer (MGC-803) cells with an IC₅₀ of ~10 µM, comparable to 5-Fluorouracil (5-Fu) .
  • In contrast, simpler analogs like 7-(2-fluorophenyl)-triazolo[1,5-a]pyrimidine (9a) lack reported bioactivity, highlighting the necessity of complex substituents for anticancer effects .
Herbicidal and Fungicidal Activity :
  • Diheterocyclic compounds combining [1,2,4]triazolo[1,5-a]pyrimidine with 1,3,4-oxadiazole rings (e.g., compound 5j) show potent activity against Rhizoctonia solani (200 ppm), outperforming Carbendazim .

Biological Activity

7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity, synthesizing findings from various studies to provide an authoritative overview.

  • Molecular Formula : C16H17FN6O
  • Molecular Weight : 328.34 g/mol
  • CAS Number : 477865-53-5
  • Density : 1.30 ± 0.1 g/cm³ (predicted)
  • pKa : 1.97 ± 0.30 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with viral polymerases and other molecular targets involved in cellular processes:

  • Antiviral Activity : Studies indicate that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit inhibitory effects against RNA viruses by disrupting critical protein-protein interactions necessary for viral replication. For instance, compounds targeting the PA-PB1 interface of the influenza A virus polymerase have shown effective inhibition with IC50 values in the micromolar range .
  • Inhibition of RNase H Activity : The compound has also been tested for its ability to inhibit RNase H activity, a crucial enzyme for retroviral replication. Some derivatives reported IC50 values as low as 0.41 µM, indicating significant inhibitory potential .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity IC50 Value (µM) Comments
RNase H Inhibition0.41Most potent among tested derivatives .
Influenza A Polymerase12Effective in disrupting PA-PB1 interaction .
Cytotoxicity>250No cytotoxic effects observed at high concentrations .
Antiproliferative Activity14.2 - 19.1Moderate activity against MCF-7 breast cancer cells .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiviral Research : A study focusing on the interaction between triazolo[1,5-a]pyrimidines and influenza A virus polymerase demonstrated that specific modifications to the scaffold could enhance antiviral efficacy while maintaining low cytotoxicity .
  • Cancer Research : Another investigation assessed the antiproliferative properties against various cancer cell lines. The results indicated that certain derivatives exhibited moderate to significant inhibition of cell growth, suggesting potential applications in cancer therapeutics .

Q & A

Q. What safety protocols are critical when handling fluorinated triazolopyrimidines?

  • Guidelines :
  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis .
  • Waste Disposal : Halogenated waste containers for fluorinated byproducts .

Q. How does X-ray crystallography confirm the structural integrity of synthesized triazolopyrimidines?

  • Procedure : Crystals grown via slow evaporation (methanol/water) are analyzed for bond lengths/angles. Discrepancies >0.05 Å suggest impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
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7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

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